Home > Products > Building Blocks P670 > 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine
2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine - 425634-97-5

2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine

Catalog Number: EVT-2506755
CAS Number: 425634-97-5
Molecular Formula: C10H13ClN4O
Molecular Weight: 240.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine (Peribedil)

  • Compound Description: Peribedil, also known as 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine, is a drug known to possess antiparkinsonian properties. []

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

  • Compound Description: Compound 7x is a potent multikinase inhibitor, exhibiting significant activity against CDK4/CYCLIN D1 and ARK5 kinases. It induces apoptosis in tumor cells at low nanomolar concentrations. []

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

  • Compound Description: This compound is a derivative of Prottremin, a molecule that exhibits antiparkinsonian activity in vivo. []

2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives

  • Compound Description: This series of compounds displays potent anti-HCV activity, primarily by inhibiting viral entry. []

1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones

  • Compound Description: These thiouracil amide compounds target poly (ADP-ribose) polymerase (PARP) in human breast cancer cells, showing potential as anti-cancer agents. []
  • Compound Description: This group of compounds shows promising anti-cancer activity, attributed to their ability to inhibit anaplastic lymphoma kinase (ALK) and activated Cdc42-associated kinase (ACK1). [, ]

2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate (LQFM192)

  • Compound Description: LQFM192 exhibits both anxiolytic and antidepressant-like effects, suggesting its potential as a treatment for mental disorders. []

2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues

  • Compound Description: This class of compounds has shown promising activity against the chikungunya virus (CHIKV), potentially leading to the development of novel antiviral therapies. []
  • Compound Description: These derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against Candida species. []

5-Methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1Hindole (KAD22)

  • Compound Description: While originally designed as a dopamine D2 receptor agonist, KAD22 has shown significant antioxidant activity. []

1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone

  • Compound Description: This compound was synthesized using an efficient and eco-friendly microwave-assisted method, highlighting the feasibility of green chemistry approaches for synthesizing complex molecules. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

  • Compound Description: K-604 is a potent and selective inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) with potential therapeutic applications for diseases involving ACAT-1 overexpression. []
  • Compound Description: This series of novel esters incorporates a piperazine moiety within a larger framework, demonstrating its compatibility with various synthetic transformations. []

2,4-diamino-6,7-dimethoxyquinazolines

  • Compound Description: This series, particularly compound Doxazosin (1), exhibits high binding affinity for alpha1-adrenoceptors and shows potential as an antihypertensive agent. []

2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide derivatives

  • Compound Description: Two new coumarin derivatives were synthesized and their crystal structures were analyzed. []

N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues

  • Compound Description: This series of compounds led to the development of (-)-21a, a potent D2/D3 agonist with potential for treating Parkinson's disease (PD). It also led to the identification of (-)-34, a partial D2/D3 agonist. []
  • Compound Description: JS-K, an O2-arylated diazeniumdiolate, shows potent antitumor activity against various cancer cell lines. Its activity is believed to be mediated by the release of nitric oxide (NO). []

2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol (LQFM032)

  • Compound Description: LQFM032 displays anxiolytic-like activity mediated through both the benzodiazepine and nicotinic pathways. []

(Z)-5-(4-chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-3H-imidazol-4(5H)-one (3)

  • Compound Description: This compound and its salts exhibit potent bacterial efflux pump inhibitory activity, particularly against the AcrA/AcrB/TolC pump in E. coli. These findings suggest potential for combating multidrug-resistant bacteria. []

2-[4-(Arylsulfonyl)piperazin-1-yl]-1,3-benzothiazole, -1H-benzimidazole, or -1,3-benzoxazole Derivatives

  • Compound Description: These derivatives were efficiently synthesized using a one-pot, three-component reaction, demonstrating the practicality of this synthetic strategy. []

9-(piperazin-1-yl) acridine derivatives

  • Compound Description: These compounds, particularly 2-methyl-4-nitro-9-[(4-benzyl) piperazin-1-yl] acridine (CP-05), exhibit significant antioxidant activity. Molecular docking studies suggest that CP-05 interacts favorably with antioxidant targets. []

N‐{[2‐(4‐phenyl‐piperazin‐1‐yl)‐ethyl]‐phenyl}‐arylamides

  • Compound Description: Affinity chromatography identified NQO1 and ferrochelatase as potential cellular targets for the neuroprotective activity of these arylamides. []

Diethyl-dithiocarbamic acid 2-[4-(2-diethylthiocarbamoylsulfanyl-2-phenyl-acetyl)-2,5-dioxo-piperazin-1-yl]-2-oxo-1-phenyl-ethyl ester

  • Compound Description: This novel compound was synthesized and characterized as a new reversible addition-fragmentation chain transfer (RAFT) agent for the controlled polymerization of ethyl methacrylate. []

4-Chloro-2-(4-piperazin-1-yl) quinazolines

  • Compound Description: These compounds were designed and synthesized as potential anticonvulsant agents. []

2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2)

  • Compound Description: NA-2, a serotonin type 3 (5-HT3) antagonist, exhibits antidepressant-like effects in rodent models of depression. []

2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides

  • Compound Description: This series of novel arylpiperazines was synthesized and evaluated for their potential antipsychotic properties, with a focus on their interaction with 5-HT2A and D2 receptors. []

2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives

  • Compound Description: This series of phthalimide-based compounds was synthesized and evaluated for their anti-acetylcholinesterase activity, with the aim of developing potential therapeutics for Alzheimer's disease. []

(S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine (D-301) and its analogue

  • Compound Description: These compounds, particularly D-301, act as potent D3 receptor-preferring agonists and exhibit promising in vivo activity in Parkinson's disease animal models. []

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

  • Compound Description: This compound shows high affinity and selectivity for the dopamine D4 receptor and was used as a lead for further structure-affinity relationship studies. [, ]

N‐{2‐[4‐(3‐Cyanopyridin‐2‐yl)piperazin‐1‐yl]ethyl}‐3‐[11C]methoxybenzamide ([11C]2)

  • Compound Description: This radiolabeled compound shows promise as a PET radioligand for imaging dopamine D4 receptors in the brain. [, ]
  • Compound Description: These iodinated analogues of WAY-100635, a selective 5-HT1A receptor antagonist, were designed and synthesized as potential SPECT ligands for imaging the 5-HT1A receptor. []

N‐{[2‐(4‐Phenyl‐piperazin‐1‐yl)‐ethyl]‐phenyl}‐arylamides

  • Compound Description: These arylamides exhibit dual activity at both dopamine D2 and 5-hydroxytryptamine 5-HT1A receptors. Molecular modeling studies provided insights into their structure-activity relationships. []

2‐(4‐substituted piperazin‐1‐yl)1,8 Naphthyridine 3‐Carboxylic Acids

  • Compound Description: This series of naphthyridine derivatives showed potential as 5-HT3 receptor antagonists with promising antidepressant-like activity. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

  • Compound Description: TZB-30878 exhibits both 5-HT1A agonism and 5-HT3 antagonism, making it a potential therapeutic agent for diarrhea-predominant irritable bowel syndrome (d-IBS). []

N-(5-Benzoyl-2-(4-(2-Methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide (KRO-105714)

  • Compound Description: KRO-105714 displays anti-atopic dermatitis activity, attributed to its potent inhibition of the sphingosylphosphorylcholine receptor. [, ]

4-trifluoromethyl-2-(5-aryl-3-styryl-1H-pyrazol-1yl)-pyrimidines and 5-aryl-3-styryl-1-carboxamidino-1H-pyrazole derivatives

  • Compound Description: These series of pyrimidine and pyrazole derivatives were investigated for their antioxidant and antimicrobial properties. []

N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide

  • Compound Description: This compound exhibits high affinity for the dopamine D4 receptor and was investigated as a potential PET tracer for imaging D4 receptors in the brain. []

(−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264)

  • Compound Description: D-264 is a potent D3 preferring agonist that exhibits neuroprotective properties in Parkinson's disease models. Its structure was further modified to improve its in vivo efficacy, leading to the identification of compound (−)-9b as a promising lead. []
Source and Classification

The compound can be sourced from various chemical suppliers, including VWR and Santa Cruz Biotechnology, where it is often listed as an irritant. Its classification as a piperazine derivative indicates its relevance in pharmacology, particularly in the development of drugs targeting central nervous system disorders and other therapeutic areas .

Synthesis Analysis

The synthesis of 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine typically involves several steps, which may include:

  1. Formation of the Piperazine Ring: The initial step often involves the reaction of piperazine with chloroacetyl chloride to form the chloroacetyl-piperazine intermediate.
  2. Pyrimidine Core Construction: The introduction of a pyrimidine moiety can be achieved through cyclization reactions involving appropriate precursors, such as urea or thiourea derivatives, under acidic or basic conditions.
  3. Purification: The final product is usually purified through recrystallization or chromatography to obtain the desired purity for biological testing.

Specific conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine features:

  • Pyrimidine Ring: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
  • Piperazine Ring: A saturated six-membered ring containing two nitrogen atoms.
  • Chloroacetyl Group: An acyl group attached to the piperazine ring that enhances reactivity.

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy (NMR), providing insights into its conformation and potential interactions with biological targets .

Chemical Reactions Analysis

2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic attack by amines or other nucleophiles, leading to the formation of new derivatives.
  2. Acylation Reactions: The piperazine nitrogen atoms can participate in further acylation reactions, modifying the compound's properties and enhancing its biological activity.
  3. Cyclization Reactions: Under certain conditions, this compound may undergo cyclization to form more complex structures relevant in drug design .
Mechanism of Action

The mechanism of action for 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine is primarily associated with its interaction with specific biological targets:

  • Receptor Binding: The compound may act as an antagonist or agonist at various receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Research indicates that derivatives of this compound have shown promise in modulating receptor activity related to central nervous system disorders .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine include:

  • Molecular Weight: Approximately 228.68 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.
  • Solubility: Soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents.
  • Stability: The compound should be stored away from light and moisture to maintain stability .
Applications

2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine has several applications in scientific research:

  1. Drug Development: It serves as a scaffold for synthesizing new pharmacological agents targeting various diseases, especially those affecting the central nervous system.
  2. Biological Studies: Used in studies investigating receptor-ligand interactions and enzyme inhibition mechanisms.
  3. Chemical Biology: Its derivatives are explored for their potential in treating conditions like anxiety, depression, and other neuropsychiatric disorders .
Synthesis and Structural Optimization of 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine Derivatives

Traditional Synthetic Pathways for Piperazine-Pyrimidine Hybrid Scaffolds

The construction of the piperazine-pyrimidine core predominantly relies on nucleophilic aromatic substitution (SNAr) reactions, leveraging the inherent electrophilicity of chloropyrimidines. A representative high-yielding pathway involves reacting 2-chloropyrimidine derivatives with piperazine under mildly basic aqueous conditions. Key to this process is the controlled addition of potassium carbonate (K₂CO₃), which facilitates deprotonation of piperazine while minimizing competitive side reactions. As documented in the synthesis of intermediates like 4-(4,6-disubstitutedpyrimidin-2-yl)piperazine, optimal conditions entail:

  • Temperature Gradient: Stepwise heating (50–65°C) during chloropyrimidine addition, followed by sustained reaction at 60–65°C for 1 hour [1].
  • Byproduct Management: Cooling the mixture to 35°C precipitates the bis-adduct (1,4-bispyrimidylpiperazine), which is removed via filtration to prevent yield reduction [1].
  • Workup Efficiency: Extraction with chloroform and drying over sodium sulfate (Na₂SO₄) yields the crude piperazinylpyrimidine, typically used without further purification (e.g., as a yellow oil in 88% yield) [1].

Alternative routes employ organometallic strategies for enhanced regioselectivity, particularly with unsymmetrical pyrimidines. Zinc insertion into heteroaryl halides, mediated by lithium chloride (LiCl), generates pyrimidinylzinc intermediates. These undergo Pd- or Cu-catalyzed cross-coupling with N-protected piperazines. For example, 4-bromo-2-chloropyrimidine undergoes selective zincation at the C4 position when treated with Zn/LiCl, enabling subsequent Negishi coupling with 1-Boc-piperazine [8].

Table 1: Traditional Synthesis Conditions for Piperazine-Pyrimidine Cores

ChloropyrimidinePiperazine EquivalentBase/SolventTemperatureYield (%)Reference
2-Chloro-4,6-dimethylpyrimidine2.5K₂CO₃ / H₂O50–65°C88 [1]
2,4-Dichloropyrimidine1.1TEA / DMF100°C75 [7]
5-Bromo-2-chloropyrimidine1.0i-Pr₂NEt / THF25°C (Zn/LiCl insertion)89 [8]

Advanced Strategies for Chloroacetyl Functionalization in Heterocyclic Systems

Chloroacetyl chloride (ClCH₂COCl) remains the cornerstone reagent for introducing the reactive chloroacetamide moiety onto piperazinyl nitrogen. Its high electrophilicity demands controlled addition to prevent diacylation or polymerization. Critical optimizations include:

  • Order of Addition: Inverse addition (piperazinyl compound into diluted chloroacetyl chloride) minimizes polysubstitution [10].
  • Solvent Selection: Non-polar solvents (dichloromethane, toluene) improve selectivity for monoacylation over protic solvents [4].
  • Stoichiometry & Temperature: Using 1.05–1.1 equivalents of chloroacetyl chloride at 0–5°C in anhydrous ethanol or toluene suppresses hydrolysis and ensures >85% conversion [6] [10].

A significant advancement involves in situ activation strategies for carboxylate intermediates. Carbodiimide-mediated coupling of piperazinylpyrimidine with chloroacetic acid provides superior control for sterically hindered systems. For instance, synthesizing 2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride employs DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile, achieving 90% purity without column chromatography [6].

Solid-phase methodologies further enhance selectivity. Immobilized piperazines on Wang resin react with chloroacetyl chloride in dichloromethane, yielding resin-bound intermediates. Subsequent cleavage releases high-purity 2-[4-(chloroacetyl)piperazin-1-yl]pyrimidines, eliminating the need for aqueous workups and improving yields to >92% [9].

Microwave-Assisted and Solvent-Free Approaches for Enhanced Reaction Efficiency

Conventional thermal methods for piperazine-pyrimidine coupling or chloroacetylation often require prolonged heating (8–24 hours), increasing energy consumption and decomposition risks. Microwave irradiation dramatically accelerates these steps via direct molecular activation:

  • Piperazine-Pyrimidine Coupling: Reactions completing in 6–10 hours thermally achieve >95% conversion within 15–30 minutes under microwave irradiation (150–200 W, 100–120°C) [5] [9]. Silica gel or alumina supports enable solvent-free conditions, simplifying purification—crude products elute with minimal solvent after irradiation [9].
  • Chloroacetylation: Microwave-assisted acylation (300 W, 80°C, 5–10 minutes) in solvent-free "dry media" (montmorillonite K10 clay) delivers near-quantitative yields of 2-[4-(chloroacetyl)piperazin-1-yl]pyrimidines. The clay acts as both catalyst and support, absorbing excess HCl generated in situ [5] [9].

Table 2: Microwave vs. Conventional Synthesis Optimization

Reaction StepConventional MethodTime/Temp/YieldMicrowave MethodTime/Temp/Yield
Piperazine-pyrimidine couplingK₂CO₃/H₂O, reflux10 h/100°C/70–88%K₂CO₃/silica, solvent-free15 min/120°C/95%
N-Chloroacetylation of piperazineClCH₂COCl, EtOH, 0°C2 h/0°C/85%ClCH₂COCl/K10 clay, neat8 min/80°C/98%
Final hybrid assemblyStepwise, multiple purifications24 h total/60%One-pot, adsorbed phase30 min/150°C/90%

Integrated one-pot protocols merge SNAr and acylation sequences under microwave irradiation. For example, 2,4-dichloropyrimidine reacts first with piperazine (120°C, 10 minutes), followed by direct addition of chloroacetyl chloride without intermediate isolation. The mixture undergoes further irradiation (80°C, 5 minutes), furnishing 2-[4-(chloroacetyl)piperazin-1-yl]-4-chloropyrimidine in 90% isolated yield after basic workup [5] [9]. This approach minimizes handling of sensitive intermediates and reduces solvent waste by >70% compared to stepwise routes, aligning with green chemistry metrics [5].

Properties

CAS Number

425634-97-5

Product Name

2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine

IUPAC Name

2-chloro-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone

Molecular Formula

C10H13ClN4O

Molecular Weight

240.69

InChI

InChI=1S/C10H13ClN4O/c11-8-9(16)14-4-6-15(7-5-14)10-12-2-1-3-13-10/h1-3H,4-8H2

InChI Key

QOSZOMQTJFDQSE-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.